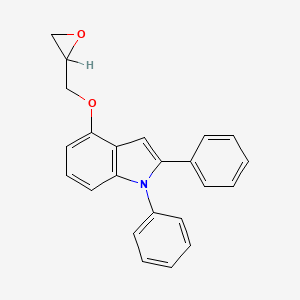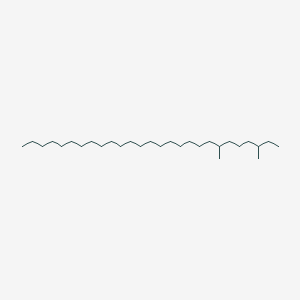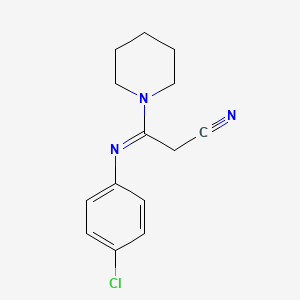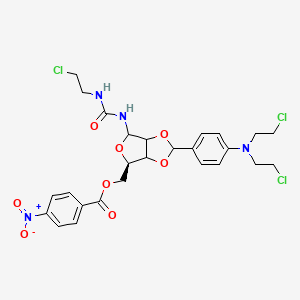
Urea, 1-(2,3-O-(p-(bis(2-chloroethyl)amino)benzylidene)-D-ribofuranos-2-yl)-3-(2chloroethyl)-, 5'-(p-nitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, 1-(2,3-O-(p-(bis(2-chloroethyl)amino)benzylidene)-D-ribofuranos-2-yl)-3-(2chloroethyl)-, 5’-(p-nitrobenzoate)” is a complex organic compound that features a urea moiety linked to a ribofuranosyl ring, which is further substituted with bis(2-chloroethyl)amino and p-nitrobenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the ribofuranosyl intermediate. The key steps include:
Formation of the Ribofuranosyl Intermediate:
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Urea Formation: The urea moiety is introduced through a reaction with an isocyanate derivative.
Final Substitution: The p-nitrobenzoate group is introduced in the final step through esterification.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted urea derivatives are formed.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: May be used in the synthesis of specialized polymers or materials.
作用机制
The mechanism of action of this compound in biological systems likely involves the interaction of the bis(2-chloroethyl)amino groups with DNA, leading to cross-linking and inhibition of DNA replication. This is similar to the mechanism of action of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another compound with bis(2-chloroethyl)amino groups used in chemotherapy.
Melphalan: Similar structure and used as an anticancer agent.
Chlorambucil: Another alkylating agent with similar functional groups.
Uniqueness
This compound is unique due to the presence of the ribofuranosyl ring and the specific substitution pattern, which may confer unique biological activity and chemical reactivity.
属性
CAS 编号 |
74692-68-5 |
|---|---|
分子式 |
C26H29Cl3N4O8 |
分子量 |
631.9 g/mol |
IUPAC 名称 |
[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-(2-chloroethylcarbamoylamino)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C26H29Cl3N4O8/c27-9-12-30-26(35)31-23-22-21(20(39-23)15-38-24(34)16-1-7-19(8-2-16)33(36)37)40-25(41-22)17-3-5-18(6-4-17)32(13-10-28)14-11-29/h1-8,20-23,25H,9-15H2,(H2,30,31,35)/t20-,21?,22?,23?,25?/m1/s1 |
InChI 键 |
AFZIKRZQDPXQFD-AXYUOHRYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2OC3[C@H](OC(C3O2)NC(=O)NCCCl)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1C2OC3C(OC(C3O2)NC(=O)NCCCl)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


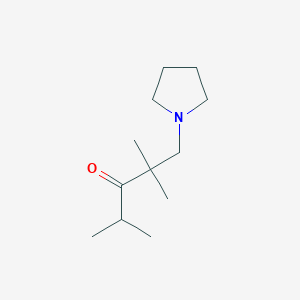

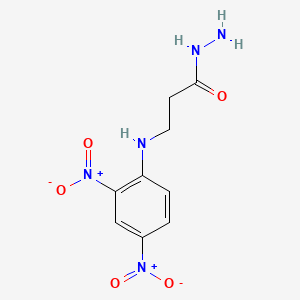
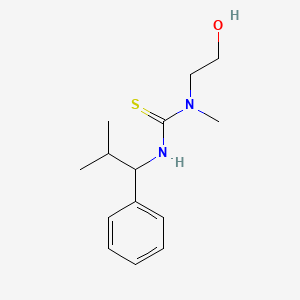

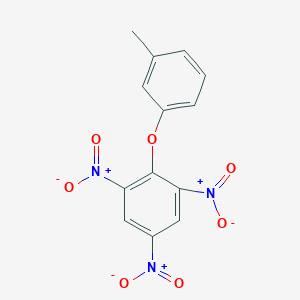


![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
